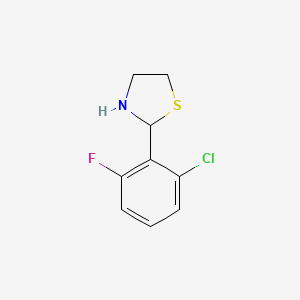

2-(2-Chloro-6-fluorophenyl)thiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloro-6-fluorophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9ClFNS and its molecular weight is 217.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(2-Chloro-6-fluorophenyl)thiazolidine is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological pathways, making it a candidate for drug development.

- Anticancer Activity : Recent studies have highlighted its effectiveness against several cancer cell lines. For instance, compounds structurally related to thiazolidines have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), which is crucial in cancer cell proliferation. The IC₅₀ values for these compounds ranged from 0.24 µM to 0.54 µM against MCF-7 and HepG2 cell lines, indicating significant potency .

Antimicrobial Properties

The compound exhibits notable antimicrobial effects against various bacterial strains. A study assessed its efficacy, revealing the following inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be developed into an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with specific enzymes or receptors involved in disease processes. These studies indicate that the compound binds effectively to target sites, providing insights into its mechanism of action .

Case Study 1: Anticancer Activity Assessment

A detailed investigation was conducted on the anticancer properties of this compound analogs. The study demonstrated significant cytotoxic effects against MCF-7 cells, with IC₅₀ values indicating strong potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiazolidine derivatives, this compound showed superior antimicrobial activity compared to standard treatments, suggesting its utility in developing new antimicrobial therapies .

Analyse Chemischer Reaktionen

Reaction Mechanisms

The reactivity of 2-(2-Chloro-6-fluorophenyl)thiazolidine is governed by its thiazolidine core and substituents:

3.1. Ring-Opening Reactions

-

Hydrolysis : Acidic or basic conditions cleave the thiazolidine ring, yielding thiols and imines. For example, HCl in ethanol converts thiazolidines to α-amino aldehydes .

-

Oxidation : Thiazolidines oxidize to thiazoles via reagents like KMnO₄ or H₂O₂, altering their electronic properties.

3.2. Substitution Reactions

-

S-Alkylation : Thiol groups react with alkylating agents (e.g., methyl iodide) to form thioethers, enhancing stability .

-

N-Alkylation : Amine groups undergo alkylation via SN2 mechanisms, as seen in thiazolidine derivatives synthesized from aziridines .

Mechanism Pathway

-

Formation of imine intermediates (RCHO + RNH₂ → RCH=NR).

-

Nucleophilic attack by thioglycolic acid (SHCH₂COOH).

Chemical Transformations

The compound undergoes diverse functional group transformations:

4.1. Acetylation

-

Reaction with acetyl chloride forms N-acetyl derivatives, reducing basicity and improving lipophilicity .

4.2. Cross-Coupling

4.3. Bioisosteric Replacement

-

Fluorine substitution on the phenyl ring enhances stability and bioavailability, as observed in thiazolidine-based antitubercular agents .

Transformation Examples

| Reaction Type | Reagent | Product | Citation |

|---|---|---|---|

| Oxidation | KMnO₄ | Thiazole derivative | |

| S-Alkylation | CH₃I | Thioether derivative | |

| Acetylation | AcCl | N-Acetyl thiazolidine |

Eigenschaften

Molekularformel |

C9H9ClFNS |

|---|---|

Molekulargewicht |

217.69 g/mol |

IUPAC-Name |

2-(2-chloro-6-fluorophenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C9H9ClFNS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 |

InChI-Schlüssel |

OTQBKYZCYLLRBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(N1)C2=C(C=CC=C2Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.